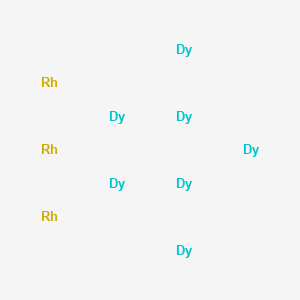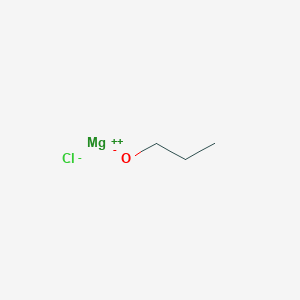
Magnesium propan-1-olate chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium propan-1-olate chloride is an organometallic compound that combines magnesium, propan-1-ol, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium propan-1-olate chloride can be synthesized through the reaction of magnesium with propan-1-ol in the presence of a chloride source. One common method involves the reaction of magnesium turnings with propan-1-ol and hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium propan-1-olate chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and propan-1-ol.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound can be used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and propan-1-ol.
Reduction: Various reduced organic compounds.
Substitution: Substituted magnesium alkoxides or amines.
Applications De Recherche Scientifique
Magnesium propan-1-olate chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the preparation of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium propan-1-olate chloride involves the coordination of the magnesium ion with the propan-1-olate and chloride ions. This coordination facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The magnesium ion acts as a Lewis acid, enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl magnesium chloride: Similar in structure but uses ethyl instead of propan-1-ol.
Methyl magnesium bromide: Uses methyl and bromide instead of propan-1-ol and chloride.
Magnesium ethoxide: Similar but uses ethoxide instead of propan-1-olate.
Uniqueness
Magnesium propan-1-olate chloride is unique due to its specific combination of magnesium, propan-1-ol, and chloride, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
34259-73-9 |
|---|---|
Formule moléculaire |
C3H7ClMgO |
Poids moléculaire |
118.84 g/mol |
Nom IUPAC |
magnesium;propan-1-olate;chloride |
InChI |
InChI=1S/C3H7O.ClH.Mg/c1-2-3-4;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UYICAKKJLNIPRK-UHFFFAOYSA-M |
SMILES canonique |
CCC[O-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


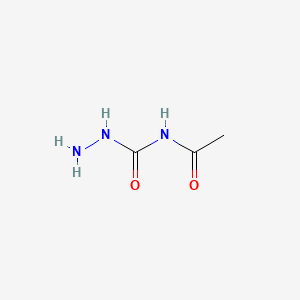
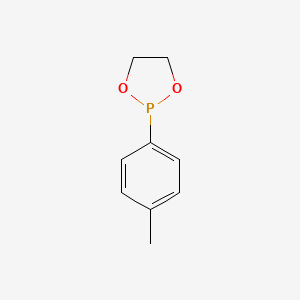
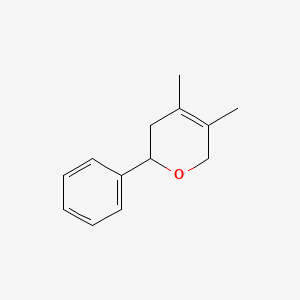
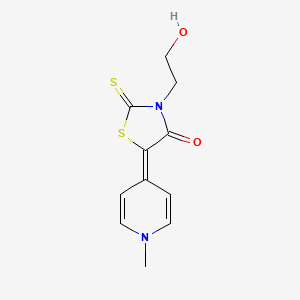
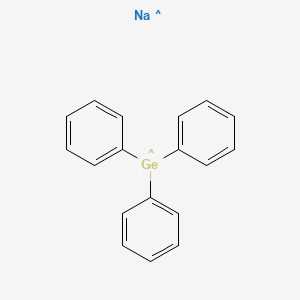
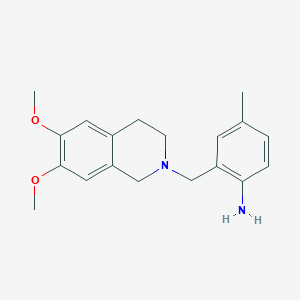

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
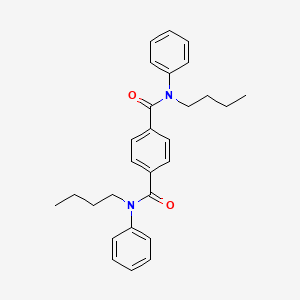
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
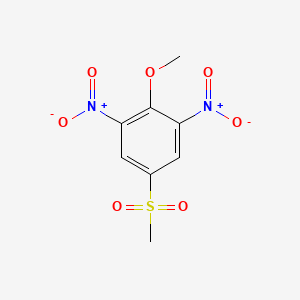
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
